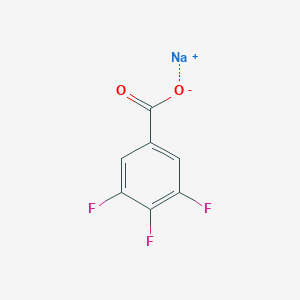

sodium;3,4,5-trifluorobenzoate

描述

Thematic Significance of Fluorinated Aromatic Systems in Contemporary Chemical Science

The incorporation of fluorine into aromatic systems constitutes a pivotal strategy in modern chemical science, dramatically altering the parent molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's status as the most electronegative element means its presence on an aromatic ring exerts a powerful inductive effect, withdrawing electron density and often leading to increased chemical stability and resistance to oxidative degradation. numberanalytics.com This modification can profoundly influence a compound's reactivity; for instance, while the electron-withdrawing nature of fluorine can decrease the ring's susceptibility to electrophilic substitution, it can conversely activate the ring for nucleophilic substitution reactions. numberanalytics.com

Positioning of Sodium;3,4,5-trifluorobenzoate within the Landscape of Polyfluorinated Benzoate (B1203000) Research

Within the broad class of fluorinated aromatics, polyfluorinated benzoates represent a significant area of research. This compound, the sodium salt of 3,4,5-trifluorobenzoic acid, is a notable example. While research on polyfluorinated compounds, often categorized under the broad term PFAS, is extensive due to their environmental persistence, specific building blocks like this compound are explored for their utility in targeted synthesis. nih.govnih.gov

The corresponding acid, 3,4,5-trifluorobenzoic acid, is a valuable building block in organic synthesis and medicinal chemistry research. ossila.com Its structure is notable for having three electron-withdrawing fluorine atoms, which increase the acidity of the carboxylic acid, while the ortho positions remain unsubstituted, minimizing steric hindrance. ossila.com This combination of properties makes it useful in applications such as a transient directing group in transition metal-catalyzed C-H activation reactions. ossila.com Research has also demonstrated its use as a precursor in the synthesis of more complex molecules, including dibenzoate esters investigated as potential anticancer agents and in the preparation of triarylantimony bis(3,4,5-trifluorobenzoates). ossila.comresearchgate.net The sodium salt, this compound, serves as a stable, solid form of this key synthetic intermediate.

Table 1: Chemical Data for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1180493-12-2 | bldpharm.com, chemicalbook.com |

| Molecular Formula | C₇H₂F₃NaO₂ | bldpharm.com |

| Molecular Weight | 198.07 g/mol | bldpharm.com |

| MDL Number | MFCD22666219 | bldpharm.com, chiralen.com |

Evolution of Synthetic Methodologies for Benzoate Derivatives in Academic Contexts

The synthesis of benzoate derivatives has a long history in chemistry, with methodologies evolving from classical reactions to highly sophisticated and efficient modern techniques. Traditional methods, such as the Fischer esterification of a benzoic acid with an alcohol under acidic catalysis, have been foundational for decades. nih.gov Similarly, reactions of benzoyl chlorides with alcohols or amines to form esters and amides, respectively, are fundamental transformations. nih.gov

Over time, the need for milder conditions, greater functional group tolerance, and higher yields has driven significant innovation. The development of coupling reagents in amide synthesis is one such advancement. nih.gov In ester synthesis, limitations of classical methods, particularly for sterically hindered substrates, spurred the development of alternative procedures. For instance, the carboxylation of phenols represents another route to hydroxybenzoic acids. google.com A process involving the reaction of a 2,6-dialkylphenol with sodium hydride followed by carboxylation with carbon dioxide has been developed for preparing sterically hindered 4-hydroxybenzoic acids. google.com

More recent advancements have seen the rise of transition-metal-catalyzed reactions and the application of computational and data-driven approaches to optimize reaction conditions. acs.orggoogle.com The Hammett relationship, an early example of a linear free-energy relationship, provided a quantitative framework for understanding how substituents on a benzoic acid ring influence reactivity, laying the groundwork for predictive chemistry. acs.org Modern chemoinformatics and computational chemistry now allow for more complex modeling to predict reactivity and guide the development of novel synthetic methodologies for a wide array of benzoate derivatives. acs.org

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;3,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRCJPTUIFMBBZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014724 | |

| Record name | Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180493-12-2 | |

| Record name | Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1180493122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3,4,5-trifluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Pathways for Sodium;3,4,5 Trifluorobenzoate and Its Structural Analogs

Strategies for Regioselective Fluorination in Aromatic Systems

Achieving regioselectivity in the fluorination of aromatic compounds is a critical challenge in synthetic organic chemistry. The precise placement of fluorine atoms on an aromatic ring is essential for tuning the properties of the target molecule. Both nucleophilic and electrophilic fluorination methods have been developed to address this challenge, each with its own mechanistic intricacies.

Mechanistic Investigations of Nucleophilic Aromatic Fluorination Routes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine into electron-deficient aromatic rings. researchgate.net This reaction typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride ion. The reactivity of the aromatic substrate is highly dependent on the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.govyoutube.com

Recent studies have focused on overcoming the limitations of traditional SNAr reactions, which often require harsh conditions and are limited to activated substrates. nih.gov One approach involves the use of highly reactive fluoride sources, such as anhydrous tetrabutylammonium fluoride (TBAF), which can effect fluorination under mild conditions. researchgate.net Mechanistic investigations have revealed that ion pairing, aggregation, and solvation effects play a crucial role in determining the nucleophilicity of the fluoride source. researchgate.net Furthermore, concerted SNAr pathways, where the C-F bond formation and leaving group departure occur in a single step, have been identified for certain substrates, expanding the scope of nucleophilic fluorination to less activated systems. nih.gov

For the synthesis of fluorinated benzoic acids, researchers have explored the use of 1-arylbenziodoxolones as precursors for nucleophilic fluorination. These reagents can react with fluoride sources like cesium fluoride (CsF) to yield 2-fluorobenzoic acid derivatives. arkat-usa.org The reaction is believed to proceed through the formation of a diaryliodonium fluoride intermediate. arkat-usa.org

| Method | Fluorinating Agent | Substrate Scope | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Classical SNAr | KF, CsF | Electron-deficient arenes | Formation of Meisenheimer intermediate | nih.govyoutube.com |

| Mild SNAr | Anhydrous TBAF | Broader scope, including less activated arenes | Enhanced nucleophilicity of "naked" fluoride | researchgate.net |

| Benziodoxolone-based | CsF | Substituted iodobenzoic acids | Formation of diaryliodonium fluoride intermediate | arkat-usa.org |

Electrophilic Fluorination in the Context of Benzoic Acid Derivatives

Electrophilic fluorination offers a complementary approach to nucleophilic methods and is particularly useful for electron-rich aromatic systems. wikipedia.org This strategy involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.orgalfa-chemistry.com A variety of electrophilic fluorinating reagents have been developed, with N-F compounds being the most widely used due to their stability, safety, and tunable reactivity. wikipedia.orgalfa-chemistry.com

Reagents such as Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for the direct fluorination of aromatic compounds. alfa-chemistry.comworldscientific.com The reactivity of these reagents can be enhanced by the presence of strong acids, such as trifluoromethanesulfonic acid, which facilitates the electrophilic attack on the aromatic ring. worldscientific.com Mechanistic studies suggest that these reactions proceed through a typical electrophilic aromatic substitution pathway, with the regioselectivity being governed by the directing effects of the substituents on the benzene (B151609) ring. worldscientific.com

Nitromethane has been identified as an effective Lewis base that can activate electrophilic fluorinating reagents, enabling the fluorination of a variety of aromatic compounds under mild conditions. chinesechemsoc.org This method provides a new avenue for the synthesis of organic fluorides with high regioselectivity. chinesechemsoc.org

| Reagent | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Stable, commercially available, effective "F+" source | worldscientific.comresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe with high fluorinating ability | wikipedia.orgalfa-chemistry.com |

| N-fluoropyridinium salts | NFPy | Reactivity can be tuned by substituents on the pyridine ring | alfa-chemistry.comresearchgate.net |

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. dovepress.com This includes the development of processes that use less hazardous reagents, reduce waste, and operate under milder conditions.

Exploration of Green Chemistry Principles in Fluorination Processes

A key aspect of green fluorine chemistry is the development of more atom-economical and environmentally friendly fluorination methods. dovepress.com Traditional methods often utilize hazardous reagents like elemental fluorine or generate significant amounts of toxic byproducts. dovepress.com Recent advances have focused on the use of safer fluorinating agents and the development of catalytic processes that minimize waste. dovepress.comresearchgate.net

Solid-state mechanochemical protocols for nucleophilic aromatic fluorination have been developed, eliminating the need for toxic, high-boiling point solvents like DMSO. These solvent-free methods are not only more environmentally friendly but can also be faster and more efficient than traditional solution-based approaches.

Innovations in Solvent-Free and Flow Chemistry Approaches for Fluorinated Compounds

Solvent-free reaction conditions represent a significant step towards greener chemical synthesis. acsgcipr.org In addition to solid-state methods, flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of fluorinated compounds. vapourtec.comresearchgate.net Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates in a contained system. vapourtec.commit.edu

Flow chemistry has been successfully applied to a variety of fluorination reactions, including those using benign fluorinating reagents, which helps to avoid the formation of problematic side-products like hydrogen fluoride. vapourtec.com This technology is particularly well-suited for gas-liquid reactions, which are often challenging to perform in batch reactors. mit.edu

Development of Catalytic Systems for Efficient C-F Bond Formation

The development of catalytic methods for carbon-fluorine bond formation is a major goal in organofluorine chemistry. nih.govmdpi.com Catalytic approaches can improve the efficiency and selectivity of fluorination reactions while reducing the amount of waste generated. Transition metal-mediated fluorination has been a particularly active area of research. nih.gov

Palladium-catalyzed nucleophilic fluorination, for example, involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride source and reductive elimination to form the C-F bond. nih.gov However, developing a general and efficient catalytic cycle has been challenging due to competing side reactions. nih.gov

Nickel complexes have also been shown to be effective catalysts for the activation of C-F bonds in fluoro-aromatics, enabling cross-coupling reactions with Grignard reagents. mdpi.com Furthermore, transition metal-free processes for C-F bond activation have been developed, offering a more sustainable alternative to metal-catalyzed reactions. mdpi.com

Transition Metal-Catalyzed Functionalization and Carbonylation

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of producing sodium;3,4,5-trifluorobenzoate and its analogs, palladium-catalyzed functionalization and carbonylation reactions are of particular importance. These methods allow for the direct introduction of carboxylate functionalities onto fluorinated aromatic rings, often starting from readily available precursors. Palladium's versatility in catalyzing cross-coupling and carbonylation reactions, coupled with its tolerance for a wide range of functional groups, makes it a preferred choice for these transformations. organic-chemistry.orgorganic-chemistry.orgacs.org

C-H Activation Methodologies for Introducing Fluorine and Carboxylate Groups

Direct C-H bond functionalization is an increasingly powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. sigmaaldrich.comacs.org The application of C-H activation to introduce both fluorine and carboxylate groups represents a sophisticated approach to synthesizing fluorinated benzoates. While a one-step direct C-H trifluorination and carboxylation remains a significant challenge, sequential C-H activation strategies have been developed.

Transition-metal-catalyzed C-H fluorination has emerged as a significant area of research. nih.gov Palladium is a commonly employed metal for this transformation, often utilizing electrophilic fluorinating reagents. nih.gov For instance, palladium catalysts can facilitate the fluorination of C-H bonds in the presence of reagents like N-fluorobenzenesulfonimide (NFSI). nih.gov The regioselectivity of these reactions can often be controlled through the use of directing groups, which position the catalyst in proximity to the desired C-H bond. sigmaaldrich.com

Following C-H fluorination, the introduction of a carboxylate group can be achieved through various methods, including subsequent C-H activation/carboxylation or via traditional carbonylation of an aryl halide intermediate. Palladium-catalyzed C(sp²)-H carboxylation with CO gas or other CO surrogates is a known transformation, although its application to highly fluorinated systems requires careful optimization of reaction conditions.

A plausible, albeit multi-step, C-H activation-based route to a trifluorobenzoate could involve:

Directed C-H Fluorination: Stepwise, directed C-H fluorination of a benzene derivative.

Conversion to Aryl Halide/Triflate: Transformation of a remaining C-H bond or another functional group into a halide or triflate.

Palladium-Catalyzed Carbonylation: Introduction of the carboxylate group via carbonylation of the aryl halide/triflate.

The development of catalytic systems that can perform multiple C-H functionalization reactions in a controlled manner is an active area of research. acs.org

Ligand Design and Catalyst Optimization in Metal-Mediated Syntheses

The success of transition metal-catalyzed reactions, particularly palladium-catalyzed carbonylations, is highly dependent on the nature of the ligands coordinated to the metal center. nih.gov Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction. For the synthesis of fluorinated benzoates via carbonylation of fluorinated aryl halides or triflates, the choice of ligand is critical for achieving high yields and catalyst turnover.

Bulky, electron-rich phosphine ligands are often employed in palladium-catalyzed carbonylation reactions. organic-chemistry.orgacs.org These ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and promote the reductive elimination of the final product. The steric bulk of the ligand can also prevent catalyst deactivation pathways, such as the formation of inactive palladium clusters.

Key aspects of ligand design and catalyst optimization include:

Steric Hindrance: Bulky ligands can increase the rate of reductive elimination and prevent β-hydride elimination in certain systems.

Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step. acs.org

Bite Angle (for bidentate ligands): The geometry of bidentate ligands, specifically the bite angle, can significantly impact the stability and reactivity of the catalytic species.

The following table summarizes the effect of different ligands on a model palladium-catalyzed carbonylation reaction of an aryl halide.

| Catalyst/Ligand System | Substrate | Product Yield (%) | Reaction Conditions | Source |

| Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Aryl Halide | up to 99 | Phenyl formate as CO source, NEt₃, 80°C | organic-chemistry.org |

| Pd(OAc)₂ / dcpp | Aryl Tosylate | >95 | 1 atm CO, 80-110°C | organic-chemistry.org |

| Pd(OAc)₂ / DPEphos | Aryl Iodide | 27 (initial) | 20 atm CO, Na₂CO₃ | acs.org |

| Pd(OAc)₂ / [(t-Bu)₃PH]·BF₄ | Aryl Bromide | nearly 100 | W(CO)₆ as CO source, aqueous micellar media | acs.org |

Biocatalytic and Chemoenzymatic Approaches to Fluorinated Benzoates

Biocatalysis and chemoenzymatic synthesis offer environmentally benign and highly selective alternatives to traditional chemical methods for the production of fluorinated aromatic compounds. unimi.it These approaches utilize enzymes or whole microorganisms to perform specific chemical transformations, often under mild reaction conditions and with high stereoselectivity. bath.ac.uktandfonline.com

The synthesis of fluorinated benzoates can be approached through several biocatalytic strategies. For example, dioxygenase enzymes have been shown to hydroxylate fluorinated benzoic acids, leading to the formation of chiral building blocks. bath.ac.uk While not a direct synthesis of the target compound, this demonstrates the ability of enzymes to process fluorinated aromatic substrates.

More direct approaches involve the biotransformation of fluorinated precursors. For instance, certain microorganisms can convert fluorinated benzoic acids into other functionalized molecules like benzyl alcohols or benzamides. tandfonline.com This highlights the metabolic versatility of these organisms and their potential for catalyzing reactions on fluorinated rings.

Chemoenzymatic approaches combine chemical and enzymatic steps to create more efficient synthetic routes. caltech.edunih.gov A potential chemoenzymatic strategy for producing fluorinated benzoates could involve:

Enzymatic Hydroxylation: A cytochrome P450 monooxygenase could be used to selectively hydroxylate a C-H bond on a difluorinated benzene derivative. caltech.edu

Chemical Fluorination: The resulting hydroxyl group could then be chemically converted to a fluorine atom using a deoxofluorination reagent.

Carboxylation: The final carboxyl group could be introduced through a transition metal-catalyzed carbonylation of a suitable precursor.

The following table outlines some examples of biocatalytic and chemoenzymatic transformations relevant to the synthesis of fluorinated aromatics.

| Enzyme/Organism | Substrate | Product | Transformation | Source |

| Benzoate (B1203000) Dioxygenase (BZDO) | 4-Fluorobenzoic acid | Enantiopure diol | Dihydroxylation | bath.ac.uk |

| Streptomyces sp. JCM9888 | Fluorinated benzoic acids | Corresponding benzamides | Amidation | tandfonline.com |

| Cunninghamella elegans | Fluorinated benzoic acids | Corresponding benzyl alcohols | Reduction | tandfonline.com |

| Cytochrome P450 / Deoxofluorination | Various organic scaffolds | Fluorinated derivatives | C-H Hydroxylation followed by chemical fluorination | caltech.edu |

| Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) Hybrid | Fluoromalonyl-CoA | Fluorinated polyketides | Polyketide chain extension | nih.govnih.gov |

Advanced Applications and Functionalization of Sodium;3,4,5 Trifluorobenzoate in Material and Organic Synthesis

Integration into Metal-Organic Framework (MOF) Architectures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, shapes, and functionalities. The use of fluorinated ligands, such as 3,4,5-trifluorobenzoate, has been shown to significantly influence the resulting MOF's properties.

Design Principles for Trifluorobenzoate-Bridged Metal-Organic Frameworks

The design of MOFs incorporating 3,4,5-trifluorobenzoate is guided by the principles of reticular synthesis, where the geometry of the organic linker and the coordination preference of the metal center dictate the final topology of the framework. nih.govnih.gov The trifluorobenzoate linker can be utilized in several ways:

As a Primary Linker: The carboxylate group coordinates to metal centers, forming the primary structural linkages of the framework. The trifluorinated phenyl ring then lines the pores of the MOF, influencing the framework's chemical environment.

As a Modulator: In MOF synthesis, monotopic ligands, or "modulators," can compete with the primary bridging linkers for coordination to the metal centers. This competition can influence the nucleation and growth of the MOF crystals, affecting their size, morphology, and defectivity. Fluorinated benzoic acids have been explored as modulators to control these properties.

Modulation of Framework Properties through Fluorinated Ligands

The incorporation of fluorinated ligands like 3,4,5-trifluorobenzoate is a strategic approach to modulate the properties of MOFs for specific applications. nih.gov The introduction of C-F bonds into the framework can lead to several advantageous modifications:

Enhanced Hydrophobicity: The presence of fluorine atoms generally increases the hydrophobicity of the MOF's pores, which can be beneficial for applications involving the separation of gases from humid streams or for catalysis of reactions sensitive to water. scispace.com

Modified Gas Adsorption Properties: The polar C-F bonds can create unique binding sites for specific gas molecules, enhancing the selectivity of the MOF for certain adsorbates. For instance, fluorination has been shown to increase the affinity of MOFs for CO2. scispace.com

Improved Stability: While not a universal rule, in some cases, the introduction of fluorine atoms can enhance the thermal and chemical stability of the MOF. However, in other instances, a decrease in stability has been observed. nih.gov

A comparative overview of the effects of fluorinated versus non-fluorinated linkers on MOF properties is presented in the interactive table below.

| Property | Effect of Fluorination | Rationale |

| Gas Adsorption Selectivity | Often enhanced for polarizable gases like CO2 | Creation of specific binding sites due to polar C-F bonds. scispace.com |

| Hydrophobicity | Generally increased | The hydrophobic nature of the C-F bond. scispace.com |

| Thermal Stability | Variable (can increase or decrease) | Dependent on the specific framework and metal-ligand interactions. nih.gov |

| Crystal Structure | Can lead to novel topologies | Altered geometry and electronic properties of the linker. nih.gov |

Investigating Gas Adsorption, Separation, and Catalytic Activity of Fluorinated MOFs

The unique properties imparted by fluorinated linkers make these MOFs promising candidates for various applications.

Gas Adsorption and Separation: Fluorinated MOFs have been extensively studied for their potential in gas separation applications. researchgate.netsnnu.edu.cn The enhanced affinity for CO2 makes them suitable for carbon capture technologies. scispace.com Furthermore, the tailored pore environment can be exploited for the separation of other important industrial gas mixtures, such as hydrocarbons. The performance of these materials is typically evaluated by measuring single-gas adsorption isotherms and calculating selectivities for gas mixtures. While some studies show that perfluorination does not significantly alter selectivity for certain common gases, the introduction of fluorine can be a key strategy for specific, challenging separations. rug.nl

Catalytic Activity: MOFs can serve as heterogeneous catalysts, with active sites located at the metal nodes, the organic linkers, or encapsulated guest molecules. rsc.org The electronic modifications introduced by fluorinated linkers can influence the catalytic activity of the metal centers. For example, the electron-withdrawing nature of the 3,4,5-trifluorobenzoate ligand can make the metal nodes more Lewis acidic, potentially enhancing their activity in certain acid-catalyzed reactions. Additionally, the hydrophobic pore environment of fluorinated MOFs can be advantageous for organic reactions that are inhibited by water. MOF-derived materials, created through the thermal decomposition of the framework, can also exhibit interesting catalytic properties. For instance, MOF-derived nanocarbons have shown promise in Fenton-like reactions for water purification. pkusz.edu.cn

Function as a Transient Directing Group in C-H Activation

The selective functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. One powerful strategy to achieve this is through the use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond. However, the installation and subsequent removal of these directing groups adds steps to a synthetic sequence. The use of transient directing groups, which are formed in situ and can be removed under the reaction conditions, offers a more atom- and step-economical approach. snnu.edu.cn Sodium;3,4,5-trifluorobenzoate has been identified as an effective transient directing group in palladium-catalyzed C-H activation reactions.

Mechanistic Role of the Trifluorobenzoate Moiety in Directing Group Catalysis

In palladium-catalyzed C-H functionalization reactions, the trifluorobenzoate anion plays a crucial role in the key C-H activation step. The generally accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway. researchgate.net In this process, the carboxylate group of the trifluorobenzoate acts as an internal base, abstracting a proton from the C-H bond while the palladium center coordinates to the carbon atom.

The electronic properties of the 3,4,5-trifluorobenzoate ligand are critical to its effectiveness. The strong electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, making the corresponding carboxylate a weaker base. This modulation of basicity is crucial for the reversibility of the directing group binding and for facilitating the catalytic turnover. The proposed catalytic cycle for a palladium-catalyzed C-H olefination using a transient directing group is depicted below.

Proposed Catalytic Cycle for Pd-Catalyzed C-H Olefination with a Transient Directing Group

Coordination: The substrate coordinates to the palladium(II) catalyst.

C-H Activation: The trifluorobenzoate anion facilitates the concerted metalation-deprotonation of a C-H bond, forming a palladacycle intermediate.

Olefin Insertion: The olefin coordinates to the palladium center and inserts into the Pd-C bond.

β-Hydride Elimination: A β-hydride elimination step occurs, forming the olefinated product and a palladium-hydride species.

Reductive Elimination/Reoxidation: The transient directing group is released, and the active Pd(II) catalyst is regenerated through a reoxidation step.

Detailed mechanistic studies, including kinetic analysis and isotope effect experiments, have been instrumental in elucidating the intricacies of these catalytic cycles. nih.govscispace.comrug.nlmdpi.com

Substrate Scope and Regioselectivity in C-H Functionalization Reactions

The use of this compound as a transient directing group has enabled the C-H functionalization of a variety of substrates, particularly in palladium-catalyzed olefination and arylation reactions.

Substrate Scope: The methodology has been successfully applied to a range of arenes and heterocycles. The reaction tolerates various functional groups, allowing for the late-stage functionalization of complex molecules. The choice of the specific transient directing group can be critical for achieving high yields and selectivities with different classes of substrates. For instance, in the arylation of heterocycles, the nature of the directing group and the reaction conditions can be tuned to favor functionalization at specific positions. scispace.com

Regioselectivity: A key challenge in C-H functionalization is controlling the regioselectivity of the reaction. The use of directing groups is a primary strategy for achieving this control. In the context of transient directing groups, the regioselectivity is determined by the formation of the most stable palladacycle intermediate during the CMD step. For aromatic substrates, this typically leads to functionalization at the ortho position relative to the group to which the transient director is bound. However, by careful design of the directing group and reaction conditions, functionalization at meta positions has also been achieved. researchgate.net The regioselectivity can be influenced by factors such as the bite angle of the transient directing group and the steric and electronic properties of the substrate.

The table below summarizes the typical regioselectivity observed in C-H functionalization reactions using carboxylate-based transient directing groups.

| Substrate Type | Typical Position of Functionalization | Mechanistic Rationale |

| Benzoic Acids | ortho to the carboxylate | Formation of a stable 5-membered palladacycle. |

| Phenylacetic Acids | ortho to the phenyl ring | Formation of a stable 6-membered palladacycle. |

| Benzylamines | ortho to the phenyl ring | In situ formation of an amide that directs functionalization. |

| Anilines | ortho to the amino group | In situ formation of an amide or other directing species. |

Utility as a Core Building Block in Complex Chemical Syntheses

This compound, and its parent acid, 3,4,5-trifluorobenzoic acid, serve as pivotal building blocks in the field of advanced organic synthesis. The strategic placement of three fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and reactivity, making it a valuable precursor for a wide range of complex molecules. The presence of multiple functional groups facilitates its incorporation into larger, more elaborate molecular architectures. ossila.com

Precursor for Elaborated Organic Scaffolds and Dibenzoate Esters

The structure of 3,4,5-trifluorobenzoic acid is particularly well-suited for constructing complex organic frameworks. As a polyfluorinated benzoic acid derivative, it functions as a versatile building block in organic synthesis, medicinal chemistry, and biochemistry research. ossila.com Its utility stems from the combined features of the carboxylic acid group and the trifluorinated phenyl ring. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid, while the absence of steric hindrance at the ortho-positions allows for facile reactions. ossila.com

One significant application is its role as a synthetic precursor for dibenzoate esters, a class of compounds investigated for their potential as anticancer drugs. ossila.com The trifluorobenzoyl moiety can be esterified with various diols to create these target molecules. More broadly, it is used to build elaborated organic scaffolds where the trifluorophenyl group is a key component, influencing the final molecule's conformation, lipophilicity, and metabolic stability.

Table 1: Key Features of 3,4,5-Trifluorobenzoic Acid as a Synthetic Precursor

| Feature | Description | Synthetic Advantage |

| Trifluorinated Phenyl Ring | Three electron-withdrawing fluorine atoms are located at the 3, 4, and 5 positions. | Modifies the electronic properties of the molecule, enhances lipophilicity, and can improve binding affinity to biological targets. ossila.comossila.com |

| Carboxylic Acid Group | A versatile functional group for transformations. | Allows for easy formation of esters, amides, acyl chlorides, and other derivatives, facilitating linkage to other molecular scaffolds. ossila.com |

| Lack of Ortho-Substituents | The positions adjacent to the carboxylic acid are unsubstituted. | Reduces steric hindrance, allowing for more efficient reactions at the carboxyl group. ossila.com |

Development of Novel Fluorinated Intermediates for Advanced Chemical Research

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net Fluorinated benzoic acids like 3,4,5-trifluorobenzoic acid are crucial intermediates in the synthesis of these advanced molecules, particularly active pharmaceutical ingredients (APIs). ossila.com

The compound serves as a starting point for developing novel fluorinated intermediates through various chemical transformations. The carboxylic acid can be converted to an acyl chloride, which is a highly reactive intermediate for nucleophilic substitution and Friedel-Crafts acylation reactions. ossila.com This versatility allows for the attachment of the trifluorophenyl moiety to a wide array of molecular structures, leading to the creation of new chemical entities for research.

A notable application of 3,4,5-trifluorobenzoic acid is its use as a transient directing group in transition metal-catalyzed C-H activation reactions. ossila.com The carboxylic acid group coordinates to the metal catalyst, facilitating the activation of a specific C-H bond and enabling selective functionalization. This advanced synthetic strategy is crucial for streamlining the synthesis of complex molecules. ossila.com

Table 2: Synthetic Transformations and Intermediates from 3,4,5-Trifluorobenzoic Acid

| Transformation | Reagents/Conditions | Resulting Intermediate/Application |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3,4,5-Trifluorobenzoyl chloride; a reactive intermediate for acylation reactions. ossila.com |

| Amide Coupling | Amine, coupling agents (e.g., DCC, EDC) | N-substituted-3,4,5-trifluorobenzamides; building blocks for APIs. ossila.com |

| Esterification | Alcohol, acid catalyst | 3,4,5-Trifluorobenzoate esters; used in the synthesis of anticancer agents. ossila.com |

| C-H Activation | Transition metal catalyst (e.g., Rh, Pd) | Acts as a transient directing group to facilitate site-selective reactions. ossila.com |

Emerging Research in Bio-Inspired Fluorination for Complex Molecule Synthesis

Bio-inspired synthesis and biocatalysis represent a frontier in chemical research, aiming to harness the efficiency and selectivity of natural enzymatic processes for synthetic applications. While nature's use of fluorination is rare, the study of organisms and enzymes that manage organofluorine compounds provides valuable insights for developing new synthetic methods. rsc.org Living systems offer a potential alternative to traditional chemical fluorination, enabling the site-selective incorporation of fluorine into complex molecules under mild conditions. rsc.orgprinceton.edu

The field of bio-inspired fluorination focuses on using enzymes or biomimetic catalysts to perform challenging fluorination reactions. This approach is particularly important for the late-stage functionalization of complex molecules in drug discovery. rsc.org While direct enzymatic incorporation of this compound is not a common strategy, this and other fluorinated building blocks are central to synergistic chemo-enzymatic syntheses.

In such a synthetic route, the fluorinated scaffold, like the 3,4,5-trifluorobenzoyl group, can be introduced using traditional organic chemistry. Subsequently, enzymes can be used to perform stereoselective transformations on other parts of the molecule, a task that would be difficult to achieve with conventional reagents. Furthermore, molecules containing stable fluorinated motifs can serve as valuable probes or substrates to discover and engineer new enzymes for fluorination or defluorination reactions, thereby expanding the biocatalytic toolbox for synthesizing complex fluorinated molecules. rsc.orgnih.gov

Table 3: Principles of Bio-Inspired Fluorination and Role of Fluorinated Precursors

| Principle/Approach | Description | Potential Role of this compound |

| Enzymatic Fluorination | Use of fluorinase enzymes to catalyze the formation of a C-F bond. | The trifluorinated ring could be part of a substrate designed to probe the activity and mechanism of newly discovered or engineered enzymes. rsc.org |

| Chemo-enzymatic Synthesis | A multi-step synthesis that combines traditional chemical reactions with biocatalytic steps. | The trifluorobenzoyl moiety is introduced chemically, and subsequent enzymatic reactions modify other parts of the complex molecule with high selectivity. |

| Biomimetic Catalysis | Development of small-molecule catalysts that mimic the function of fluorinating enzymes. | Can be used to build molecules that are then tested in biomimetic reaction systems. |

| Engineered Biosynthesis | Modifying the biosynthetic pathways of microorganisms to produce fluorinated natural products. princeton.edu | Serves as a synthetic building block to construct advanced precursors for engineered biosynthetic pathways. rsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques for Fluorinated Benzoates

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of fluorinated compounds, offering unparalleled sensitivity and specificity. Its ability to provide accurate mass measurements is indispensable for the unambiguous identification of analytes in complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive determination of fluorobenzoic acids. For the analysis of trifluorobenzoic acids, including the 3,4,5-trifluoro isomer, reverse-phase HPLC is commonly employed for separation, followed by detection using a mass spectrometer.

Research Findings:

A direct ultra-high performance reverse-phase HPLC (UHPLC)-electrospray MS/MS method has been developed for the simultaneous determination of 16 fluorinated benzoic acids (FBAs) in oil reservoir waters. The separation was achieved within 5 minutes in a non-linear gradient mode. The method detection limits were in the lower ng/mL range (between 0.05 and 50 ng/mL, depending on the compound) nih.gov. Another sensitive LC-MS/MS method for the direct determination and quantification of 15 FBAs, including trifluorobenzoic acid, reported a general detection limit in groundwater of 1 µg/L using electrospray ionization.

The use of high-resolution mass spectrometry, such as an Orbitrap mass spectrometer, further enhances the capabilities of LC-MS by providing high mass accuracy, which is crucial for the confident identification of compounds. A study on the analysis of fluoroalkyl sulfonates demonstrated that an LC-Orbitrap Tribrid HRMS method provided detection limits (7.1-62 pg/L) comparable to those of triple quadrupole mass spectrometry (12-54 pg/L) and allowed for the elimination of potential environmental interferents due to its high mass resolution.

While specific LC-MS/MS data for sodium;3,4,5-trifluorobenzoate is not extensively detailed in the available literature, the methodologies developed for other trifluorobenzoic acid isomers are directly applicable. The fragmentation of the [M-H]⁻ ion of 3,4,5-trifluorobenzoic acid (m/z 175) would be expected to yield a characteristic product ion corresponding to the loss of CO₂, resulting in a fragment at m/z 131.

Table 1: Illustrative LC-MS/MS Parameters for Trifluorobenzoic Acid Analysis

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of isomers |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 175 |

| Product Ion (m/z) | 131 |

| Collision Energy | Optimized for fragmentation |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is an ultra-high-resolution mass spectrometry technique that provides unparalleled mass accuracy and resolving power. This makes it an invaluable tool for the analysis of highly complex mixtures without the need for extensive chromatographic separation.

Research Findings:

FT-ICR-MS has been successfully applied to the characterization of complex mixtures of halogenated organic compounds. Its high mass accuracy allows for the confident assignment of elemental compositions, which is crucial for identifying unknown fluorinated compounds in environmental or industrial samples. A review on the characterization of halogenated organic compounds highlights the power of FT-ICR-MS for their simultaneous molecular-level characterization nih.gov. While specific applications of FT-ICR-MS for the analysis of this compound are not prominently featured in the literature, the technique's capabilities make it highly suitable for such tasks, particularly in complex sample matrices where numerous other compounds may be present. The ultra-high resolution can distinguish between compounds with very similar masses, reducing the risk of misidentification.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation of fluorinated benzoates from complex sample matrices and from their isomers prior to detection. The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. However, due to the low volatility of benzoic acids, a derivatization step is typically required to convert them into more volatile esters.

Research Findings:

Several methods have been developed for the trace analysis of fluorobenzoic acids using GC-MS after derivatization. A common approach involves esterification with agents like BF₃ in methanol to form the corresponding methyl esters. One study described a method for the ultra-trace analysis of 21 fluorobenzoic acids via GC-MS after derivatization with BF₃·MeOH, achieving detection limits in the range of 6-44 ng L⁻¹. Another study utilized isotope dilution GC-MS for the accurate ultra-trace analysis of six fluorobenzoic acids, also employing derivatization with BF₃·MeOH, with detection limits ranging from 8-37 ng L⁻¹. While these studies did not focus solely on 3,4,5-trifluorobenzoic acid, the methodology is directly applicable.

Table 2: Typical Derivatization and GC-MS Conditions for Fluorobenzoic Acids

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Boron trifluoride in methanol (BF₃·MeOH) |

| Reaction Conditions | Heating at an elevated temperature (e.g., 60-80°C) |

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | ~250°C |

| Oven Program | Temperature gradient optimized for separation |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full scan or Selected Ion Monitoring (SIM) |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds like aromatic carboxylates. It is often the method of choice for the direct analysis of these compounds without the need for derivatization.

Research Findings:

Table 3: General HPLC Conditions for Fluorinated Benzoic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 nm) or Mass Spectrometry |

| Injection Volume | 10-20 µL |

Ion chromatography (IC) is a powerful technique for the determination of inorganic anions and cations. In the context of this compound, IC is particularly relevant for the quantification of free fluoride ions. This can be important for studying the degradation of the compound, where the carbon-fluorine bond may be cleaved, or for quality control to ensure the absence of inorganic fluoride impurities.

Research Findings:

Combustion ion chromatography (CIC) is a technique used for the analysis of total organofluorine content. In this method, the sample is combusted to convert all organofluorine compounds into hydrogen fluoride (HF), which is then absorbed into a solution and analyzed as fluoride by ion chromatography nih.gov. This provides a measure of the total fluorine content from organic sources.

For the direct measurement of inorganic fluoride, ion chromatography with suppressed conductivity detection is the standard method. Modern IC systems with high-capacity anion exchange columns can effectively separate fluoride from other common anions. The method's accuracy and reliability have led to its adoption in various official methods, such as the USP-NF monograph for sodium fluoride gels nih.gov. While these methods are for inorganic fluoride, they are essential for assessing the purity and stability of compounds like this compound.

Table 4: Illustrative Ion Chromatography Parameters for Fluoride Ion Analysis

| Parameter | Condition |

|---|---|

| Column | High-capacity anion exchange column (e.g., Dionex IonPac AS18) |

| Eluent | Potassium hydroxide (KOH) gradient |

| Detection | Suppressed conductivity |

| Flow Rate | 1.0 mL/min |

| Suppressor | Anion self-regenerating suppressor |

Advanced Spectroscopic Characterization Protocols

Spectroscopic methods are indispensable for the structural elucidation and identification of fluorinated organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, along with Single Crystal X-ray Diffraction, offer a comprehensive picture of the molecular architecture and vibrational characteristics of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For fluorinated benzoates, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: In the case of the 3,4,5-trifluorobenzoate anion, the proton NMR spectrum is expected to be relatively simple, showing a single signal for the two equivalent aromatic protons at the C2 and C6 positions. The chemical shift of these protons is influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylate group. The signal would likely appear as a triplet due to coupling with the two adjacent ¹⁹F nuclei at the C3 and C5 positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in the 3,4,5-trifluorobenzoate anion will have a distinct chemical shift. The carbon atoms directly bonded to fluorine will exhibit splitting in the ¹³C NMR spectrum due to carbon-fluorine coupling (J-coupling), which can be a valuable tool for assigning the signals. The carbonyl carbon of the carboxylate group will also have a characteristic chemical shift.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. nih.gov For the 3,4,5-trifluorobenzoate anion, two distinct signals are expected in the ¹⁹F NMR spectrum. The fluorine at the C4 position will appear as one signal, likely a triplet, due to coupling with the two equivalent fluorine atoms at the C3 and C5 positions. The fluorine atoms at the C3 and C5 positions are chemically equivalent and will produce a single signal, which would be expected to be a doublet due to coupling with the fluorine at the C4 position. Further splitting of these signals may be observed due to coupling with the aromatic protons. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus. nih.gov

Interactive Data Table: Predicted NMR Data for 3,4,5-Trifluorobenzoate Anion

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (C2-H, C6-H) | 7.5 - 8.0 | Triplet | J(H,F) ≈ 5-10 |

| ¹³C (C1) | 130 - 135 | Multiplet | |

| ¹³C (C2, C6) | 115 - 120 | Multiplet | |

| ¹³C (C3, C5) | 150 - 155 | Multiplet (large ¹J(C,F)) | |

| ¹³C (C4) | 140 - 145 | Multiplet (large ¹J(C,F)) | |

| ¹³C (C=O) | 165 - 170 | Singlet | |

| ¹⁹F (C4-F) | -130 to -140 | Triplet | J(F,F) ≈ 15-25 |

| ¹⁹F (C3-F, C5-F) | -155 to -165 | Doublet | J(F,F) ≈ 15-25 |

Note: The predicted values are based on typical ranges for fluorinated aromatic compounds and may vary depending on the solvent and experimental conditions. Data for the closely related 3,4,5-Trifluorobenzoic acid can be found in spectral databases. spectrabase.comnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For sodium 3,4,5-trifluorobenzoate, characteristic absorption bands would be expected for the carboxylate group (COO⁻), the aromatic ring, and the carbon-fluorine (C-F) bonds. The strong, broad absorption band for the O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹) would be absent, and instead, strong asymmetric and symmetric stretching vibrations of the carboxylate anion would be observed, typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The C-F stretching vibrations typically appear as strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For sodium 3,4,5-trifluorobenzoate, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C-F stretching vibrations are also Raman active. Raman spectroscopy can be particularly useful for studying samples in aqueous solutions.

Interactive Data Table: Characteristic Vibrational Frequencies for 3,4,5-Trifluorobenzoate

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |

| Carboxylate (COO⁻) Asymmetric Stretch | 1610 - 1550 | Weak | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| Carboxylate (COO⁻) Symmetric Stretch | 1420 - 1300 | Medium | Strong |

| C-F Stretch | 1300 - 1000 | 1300 - 1000 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Weak | Strong |

Note: These are general ranges, and the exact peak positions and intensities can be found in spectral databases for 3,4,5-Trifluorobenzoic acid. spectrabase.comnih.gov

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Expected Structural Parameters from X-ray Diffraction of a Fluorinated Benzoate (B1203000)

| Parameter | Expected Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (to carboxylate) bond length | ~1.50 Å |

| C=O (carboxylate) bond length | ~1.25 Å |

| C-F bond length | ~1.35 Å |

| O-C-O bond angle | ~125° |

| Na⁺···O⁻ distance | 2.2 - 2.6 Å |

Total Organic Fluorine (TOF) Analysis in Research Matrices

The most common method for TOF analysis is Combustion Ion Chromatography (CIC). In this process, the sample is combusted at a high temperature, which converts all fluorine-containing organic compounds into hydrogen fluoride (HF). The resulting gases are then passed through an absorption solution, and the fluoride concentration is determined using ion chromatography.

TOF analysis is a powerful screening tool because it provides a measure of the total organofluorine content without the need to identify and quantify each individual fluorinated compound. This is especially useful when dealing with complex matrices where numerous known and unknown fluorinated substances may be present. In the context of research involving sodium 3,4,5-trifluorobenzoate, TOF analysis could be used to:

Monitor the concentration of the compound and its potential degradation products in environmental samples.

Assess the efficiency of water treatment processes designed to remove fluorinated organic compounds.

Quantify the total amount of organofluorine in various materials and products.

It is important to distinguish TOF from other related measurements such as Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF), which measure specific fractions of the total organofluorine content based on the sample preparation method.

Computational and Theoretical Investigations of Sodium;3,4,5 Trifluorobenzoate Systems

Electronic Structure Theory and Quantum Chemical Modeling

Quantum chemical modeling focuses on solving the Schrödinger equation to describe the distribution of electrons within a molecule. This allows for the calculation of various molecular properties, including geometries, energies, and spectroscopic parameters.

Density Functional Theory (DFT) has become a widely used tool in computational organic chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com DFT methods are used to calculate the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This information is crucial for understanding reaction kinetics and selectivity.

For systems related to 3,4,5-trifluorobenzoic acid, DFT calculations are particularly relevant. For instance, 3,4,5-trifluorobenzoic acid is utilized as a transient directing group in transition metal-catalyzed C-H activation reactions. ossila.com DFT studies can elucidate the concerted metalation-deprotonation step, providing detailed energetic and structural information about the catalytic cycle. ossila.com By modeling the interaction between the catalyst, the substrate, and the trifluorobenzoate directing group, researchers can understand how the fluorine substituents influence the acidity and coordinating ability of the carboxyl group, thereby facilitating the reaction. ossila.com

General applications of DFT in studying reaction mechanisms include:

Transition State Searching: Locating the geometry and energy of the highest point on the reaction pathway.

Reaction Path Following: Mapping the entire trajectory from reactants to products.

Thermodynamic Calculations: Determining the Gibbs free energy of reaction (ΔG), which indicates spontaneity.

Kinetic Analysis: Estimating activation energies to predict reaction rates.

A study on 3-methoxy-2,4,5-trifluorobenzoic acid employed DFT (B3LYP method) to determine optimized geometric parameters and vibrational frequencies, demonstrating the capability of this approach to accurately predict molecular structures. researchgate.net Similar methodologies could be applied to model reactions involving sodium;3,4,5-trifluorobenzoate, such as its role in nucleophilic substitution or coordination chemistry.

Ab initio (from first principles) quantum chemistry methods solve the Schrödinger equation without using empirical parameters derived from experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) can offer higher accuracy for certain properties. For fluorinated aromatic systems, these calculations are valuable for understanding fundamental electronic properties.

Key electronic properties that can be elucidated using ab initio methods include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO gap provides an estimate of chemical reactivity and electronic excitation energy. researchgate.net

Electron Density Distribution: Mapping the electron density reveals the distribution of charge within the molecule, highlighting electronegative and electropositive regions.

Electrostatic Potential: This property is essential for understanding intermolecular interactions, particularly how the trifluorobenzoate anion would interact with the sodium cation and solvent molecules.

Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field and are important for predicting intermolecular forces and optical properties. researchgate.net

In a computational study of 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations, which are often compared against more rigorous ab initio results, were used to perform Natural Bond Orbital (NBO) analysis. This analysis revealed intramolecular charge transfer interactions, which are key to understanding the molecule's stability and reactivity. researchgate.net

Computational photochemistry investigates the behavior of molecules upon absorption of light. Methods such as Time-Dependent Density Functional Theory (TD-DFT) and multireference ab initio methods (e.g., CASSCF/CASPT2) are used to study excited electronic states and predict photochemical reaction pathways. nih.govlu.se

Fluorinated aromatic compounds often exhibit interesting photochemical properties. Computational studies on related molecules, like bromofluorobenzenes and substituted aryl benzoates, provide a framework for understanding the potential photochemistry of this compound. nih.govlu.seconicet.gov.ar Research on the photochemistry of bromofluorobenzenes has shown that the number and position of fluorine atoms can influence the dissociation mechanism by affecting the relative energies of bound (ππ) and repulsive (πσ) excited states. lu.se

For aryl benzoates, TD-DFT calculations have been successfully used to estimate the energies of absorption bands, showing good correlation with experimental values. nih.gov These calculations can help predict the UV-visible absorption spectrum of this compound and identify the nature of its electronic transitions. Such studies are crucial for designing photostable materials or, conversely, for applications where light-induced reactions are desired.

Molecular Dynamics Simulations and Coarse-Graining for Condensed Phases

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems, such as a solute in a solvent, over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes.

For this compound in an aqueous solution, all-atom MD simulations can provide detailed information on:

Solvation Structure: Determining the arrangement of water molecules around the sodium cation and the trifluorobenzoate anion. This includes calculating radial distribution functions to quantify ion-water and ion-ion distances. nih.gov

Ion Dynamics: Calculating diffusion coefficients for the ions to understand their mobility in solution. nih.gov

Ion Pairing: Investigating the formation and lifetime of contact and solvent-separated ion pairs between Na⁺ and the trifluorobenzoate anion.

To study larger systems or longer timescale phenomena, such as self-assembly or phase behavior, coarse-graining (CG) is employed. nih.govcompchems.com In CG models, groups of atoms are represented as single "beads." nih.govyoutube.com This reduction in the number of particles allows for significantly more efficient computation, enabling simulations to reach time and length scales inaccessible to all-atom models. compchems.comyoutube.com For this compound, a CG model might represent the trifluorophenyl group as one bead, the carboxylate group as another, and the sodium ion as a third, with several water molecules grouped into a single solvent bead. researchgate.net Such models are invaluable for studying properties like micelle formation or interactions with larger biological molecules.

Prediction of Chemical Reactivity and Acid-Base Properties

Computational methods are increasingly used to predict chemical reactivity and properties like the acid dissociation constant (pKa).

The pKa is a measure of a compound's acidity in solution and is directly related to the Gibbs free energy of the deprotonation reaction. Accurate prediction of pKa requires precise calculation of the free energies of the acid and its conjugate base in solution. Since deprotonation involves a change in charge, accurately modeling the effect of the solvent is critical. kyushu-u.ac.jp

Computational schemes combine quantum mechanical calculations (typically DFT) with a solvation model. mdpi.comnih.gov

Continuum Solvation Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good accuracy, especially when combined with empirical corrections or linear scaling methods that correlate calculated free energies with experimental pKa values for a set of known compounds. kyushu-u.ac.jpmdpi.com

Reference Interaction Site Model (RISM/3D-RISM): The RISM theory is a statistical mechanical method that describes the solvent at a molecular level, providing a more detailed picture of the solvation structure than continuum models. mdpi.comkyushu-u.ac.jp The 3D-RISM-SCF method couples RISM with a quantum mechanical calculation, allowing the solute's electronic structure to be polarized by the explicit solvent distribution. This method can achieve quantitative accuracy, particularly when a linear fitting correction (LFC) scheme is applied. kyushu-u.ac.jp

The prediction of the pKa of 3,4,5-trifluorobenzoic acid would involve calculating the Gibbs free energy change (ΔG) for its dissociation in water. The accuracy of these predictions has improved significantly, with methods often achieving a root-mean-square error (RMSE) of less than one pKa unit compared to experimental values. nih.govoptibrium.com

Table 1: Comparison of Experimental and Calculated pKa Values for Substituted Benzoic Acids using a DFT-based approach (CAM-B3LYP/6-311G+(d,p) with SMD solvation model).

Elucidation of Reaction Barriers and Transition States in Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving fluorinated aromatic compounds like this compound. These theoretical studies provide invaluable insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states, which are often difficult to characterize experimentally. Understanding these aspects is crucial for optimizing reaction conditions and designing more efficient catalysts.

One of the key areas of investigation for compounds such as 3,4,5-trifluorobenzoate is nucleophilic aromatic substitution (SNAr). Traditionally, SNAr reactions are thought to proceed via a two-step mechanism involving a high-energy Meisenheimer intermediate. However, extensive computational work has suggested that many SNAr reactions, particularly those involving fluorine, may proceed through a concerted, one-step mechanism. springernature.com DFT calculations can map the potential energy surface of the reaction, allowing for the identification of the transition state and the determination of the activation energy barrier. For instance, in the concerted pathway, a single transition state is located between the reactants and products, avoiding the formation of a discrete intermediate. springernature.comnih.gov

Computational studies on related polyfluorinated aromatic compounds have shown that the energy barrier for nucleophilic attack is influenced by the nature of the nucleophile and the substitution pattern on the aromatic ring. The strong electron-withdrawing effect of fluorine atoms in 3,4,5-trifluorobenzoate would be expected to activate the ring towards nucleophilic attack. DFT calculations can quantify this effect by calculating the partial atomic charges on the carbon atoms of the benzene (B151609) ring and the LUMO (Lowest Unoccupied Molecular Orbital) energy, which can indicate the most likely sites for nucleophilic attack.

In the context of transition-metal-catalyzed cross-coupling reactions, which are vital for the synthesis of complex fluorinated molecules, computational studies are essential for understanding the catalytic cycle. For example, in palladium-catalyzed reactions, DFT can be used to investigate the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org A critical step in reactions involving aryl fluorides is the activation of the C-F bond, which is notoriously strong. baranlab.org Computational models can elucidate the role of the catalyst and ligands in lowering the activation barrier for C-F bond cleavage. nih.gov For instance, calculations might reveal that a particular ligand geometry stabilizes the transition state of the oxidative addition step, thereby facilitating the reaction.

The table below presents hypothetical DFT-calculated activation energies for a nucleophilic aromatic substitution reaction on a trifluorobenzene derivative, illustrating how computational studies can provide quantitative data on reaction barriers.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Methoxide | DMSO | 18.5 |

| Thiophenoxide | DMF | 16.2 |

| Aniline | Toluene | 22.1 |

| Pyrrolidine | Acetonitrile | 15.8 |

This table is a representative example based on computational studies of similar fluorinated aromatic compounds and is intended for illustrative purposes.

Machine Learning and Artificial Intelligence for Compound Design and Property Prediction in Fluorine Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are a prominent application of machine learning in this domain. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. For fluorinated compounds like this compound, QSAR models can be developed to predict properties such as toxicity, bioavailability, and binding affinity to a biological target. nih.govnih.gov The performance of these models is critically evaluated using various metrics to ensure their predictive power. ljmu.ac.ukresearchgate.net

For instance, a QSAR model for predicting the toxicity of fluorinated aromatic compounds would be trained on a dataset of molecules with known toxicity values. The model would learn to identify the molecular descriptors (e.g., electronic properties, steric features, and topological indices) that are most correlated with toxicity. Once trained, the model can be used to predict the toxicity of new, untested compounds.

Another significant application of AI in fluorine chemistry is the prediction of physicochemical properties like pKa. The acidity of a molecule is a crucial parameter that influences its behavior in biological systems. Machine learning models, often in combination with quantum mechanical calculations, can predict pKa values with high accuracy. f-cdn.comresearchgate.netoptibrium.comrowansci.comnih.gov For this compound, predicting the pKa of its corresponding carboxylic acid (3,4,5-trifluorobenzoic acid) is important for understanding its solubility and ionization state at physiological pH.

Furthermore, generative AI models are being employed for the de novo design of fluorinated compounds. These models can learn the underlying patterns in existing chemical data to generate novel molecular structures with specific, user-defined properties. For example, an AI model could be tasked with designing new fluorinated benzoate (B1203000) derivatives with improved metabolic stability and target selectivity for a particular therapeutic application. ikprress.orgresearchgate.net

The following table provides a representative summary of the performance of a hypothetical QSAR model for predicting the acute toxicity of a series of fluorinated aromatic compounds.

| Model Type | Training Set Size | Test Set Size | R² (Test Set) | RMSE (Test Set) |

| Random Forest | 250 | 50 | 0.85 | 0.45 |

| Support Vector Machine | 250 | 50 | 0.82 | 0.51 |

| Gradient Boosting | 250 | 50 | 0.88 | 0.41 |

| Deep Neural Network | 250 | 50 | 0.91 | 0.38 |

This table is a representative example based on published QSAR model performance for similar classes of compounds and is intended for illustrative purposes. R² represents the coefficient of determination, and RMSE is the root mean square error.

Future Perspectives and Emerging Research Trajectories for Fluorinated Benzoate Chemistry

Innovations in Reagent Development for Precision Fluorination

The development of novel fluorinating reagents is critical for the precise and efficient synthesis of fluorinated benzoates. Historically, harsh and non-selective reagents limited the scope and applicability of fluorination reactions. However, modern research is focused on creating milder and more selective reagents, enabling the introduction of fluorine at specific positions on the benzoate (B1203000) ring and its functional groups.

Recent advancements include the development of electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), which offer improved stability and selectivity. mdpi.comrsc.org Catalytic systems, often employing transition metals such as palladium, are being developed to direct the fluorination to specific C-H bonds, a process that was previously challenging. rsc.org For instance, the use of directing groups on the benzoate substrate can guide the fluorinating agent to a particular ortho-position. The ongoing development of these reagents and catalytic systems is expected to provide chemists with a more extensive toolkit for creating a diverse array of fluorinated benzoates with tailored properties.

Future research in this area will likely focus on:

Catalyst-controlled regioselectivity: Designing new catalysts that can selectively fluorinate any desired position on the benzoate ring without the need for pre-installed directing groups.

Asymmetric fluorination: Developing chiral reagents and catalysts to introduce fluorine stereoselectively, which is crucial for pharmaceutical applications.

Late-stage fluorination: Creating methods to introduce fluorine into complex, fully-formed molecules, which would be highly valuable in drug discovery and development. rsc.org

| Reagent/Catalyst System | Type of Fluorination | Key Advantages |

| Selectfluor | Electrophilic | High efficiency, environmentally friendly in aqueous media mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Stability, applicable in mono- and difluorination mdpi.comrsc.org |

| Palladium (Pd) Catalysts | C-H activation | Regioselective fluorination of (hetero)aromatic compounds rsc.org |

| Silver (Ag) Catalysts | Decarboxylative | Transformation of carboxylic acids to fluorinated compounds nih.gov |

Expanding the Scope of Fluorinated Benzoates in Advanced Materials Science